2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}cyclohexan-1-ol
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Overview
Description
2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}cyclohexan-1-ol is a chemical compound known for its unique structure and properties. It is a tertiary alcohol and a tertiary amino compound, characterized by the presence of a diethylamino group attached to a but-2-yn-1-yl chain, which is further connected to a cyclohexan-1-ol moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}cyclohexan-1-ol typically involves the formal condensation of the carboxy group of cyclohexyl(hydroxy)phenylacetic acid with the hydroxy group of 4-(diethylamino)but-2-yn-1-ol . The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the intermediate compounds and the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}cyclohexan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects. The compound’s unique structure allows it to participate in multiple pathways, making it a versatile molecule for research and development .
Comparison with Similar Compounds
Similar Compounds
4-(Diethylamino)but-2-yn-1-yl acetate: This compound shares a similar structure but has an acetate group instead of a cyclohexan-1-ol moiety.
4-(Diethylamino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate: Another similar compound with a phenylacetate group.
Uniqueness
2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}cyclohexan-1-ol is unique due to its combination of a cyclohexan-1-ol moiety with a diethylamino but-2-yn-1-yl chain. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
51149-94-1 |
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Molecular Formula |
C14H25NO2 |
Molecular Weight |
239.35 g/mol |
IUPAC Name |
2-[4-(diethylamino)but-2-ynoxy]cyclohexan-1-ol |
InChI |
InChI=1S/C14H25NO2/c1-3-15(4-2)11-7-8-12-17-14-10-6-5-9-13(14)16/h13-14,16H,3-6,9-12H2,1-2H3 |
InChI Key |
RBZXUYQBLMXLLC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC#CCOC1CCCCC1O |
Origin of Product |
United States |
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